C.I.Disperse Yellow 66
Description
Historical Trajectories and Modern Research Significance of Disperse Dyes
The development of disperse dyes is intrinsically linked to the advent of synthetic hydrophobic fibers in the early 20th century. aatcc.org Initially known as acetate (B1210297) dyes, their invention in the 1920s provided a means to color the newly developed cellulose (B213188) acetate fibers, for which existing water-soluble dyes were unsuitable. researchgate.netaatcc.org The name "disperse dyes" was officially adopted in 1953 to reflect their application to a growing range of synthetic fibers like polyester (B1180765) and nylon. aatcc.org
Early research focused on achieving basic dyeability and has since evolved to address the stringent performance requirements of modern textiles. aatcc.org Contemporary research emphasizes the development of disperse dyes with high tinctorial strength, excellent fastness properties (to light, washing, and sublimation), and bright, varied shades. discoveryjournals.orgacs.org There is also a significant drive towards creating dyes that are more environmentally benign, both in their synthesis and application, which includes designing dyes that require less energy and water for the dyeing process. mdpi.com The synthesis of novel disperse dyes, including those based on azo and methine chromophores, continues to be an active area of research to meet these evolving industrial demands. discoveryjournals.orgresearchgate.net
Methodological Approaches in Disperse Dye Investigations
The characterization and analysis of disperse dyes employ a range of sophisticated instrumental techniques. These methods are crucial for understanding the dye's structure, purity, and performance characteristics.
Key methodological approaches include:
Spectroscopic Analysis: Techniques such as UV-Visible spectroscopy are fundamental for determining the maximum absorption wavelength (λmax) of a dye, which dictates its color. discoveryjournals.org Infrared (IR) spectroscopy helps in identifying the functional groups present in the dye molecule, confirming its chemical structure. discoveryjournals.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular framework. figshare.comnih.gov
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the dye and to elucidate its structure. figshare.comnih.gov Methods like Direct Analysis in Real Time Mass Spectrometry (DART-MS) have been developed for the rapid analysis of dyes directly on fabric samples. nih.gov
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are employed to separate components of dye mixtures and assess purity. lcms.cz Microemulsion Electrokinetic Capillary Chromatography (MEEKC) has also been utilized for the separation of disperse dyes extracted from fibers. mdpi.com
Thermal Analysis: Techniques like thermogravimetric analysis (TGA) are used to evaluate the thermal stability of dyes, which is particularly important for high-temperature dyeing processes and for assessing sublimation fastness. researchgate.net
Dyeing Performance Evaluation: The effectiveness of a disperse dye is assessed by dyeing fabric swatches under controlled conditions and then measuring various properties. nih.govresearchgate.net This includes determining the dye uptake (exhaustion), color strength (K/S values), and fastness to washing, light, and rubbing. scirp.orgfibre2fashion.com
Scope and Objectives of Academic Research on C.I. Disperse Yellow 66 Analogues
Academic research into analogues of C.I. Disperse Yellow 66 and other methine-based disperse dyes is multifaceted. A primary objective is the synthesis of novel dye structures to expand the available color palette and to achieve specific desirable properties. For instance, research has focused on creating dyes with high light fastness and thermal stability, which are critical for automotive and outdoor textiles.
A significant area of investigation involves establishing structure-property relationships. By systematically modifying the chemical structure of a dye and observing the resulting changes in its properties, researchers can gain insights into how different molecular features influence color, fastness, and dyeing behavior. For example, studies have explored how the introduction of different substituent groups into the dye molecule affects its absorption spectrum and affinity for polyester fibers.
Furthermore, there is a growing emphasis on computational chemistry to predict the properties of new dye molecules before they are synthesized. This approach can accelerate the discovery of promising candidates and reduce the experimental workload. The overarching goal of this research is to develop new, high-performance disperse dyes that are not only effective but also more sustainable.
Research Findings on Methine-Based Disperse Dyes
Research into methine disperse dyes, a class to which C.I. Disperse Yellow 66 belongs, has yielded a variety of novel compounds with interesting properties. For example, the condensation of certain aldehydes with active methylene (B1212753) compounds has produced a series of bright and attractive disperse dyes. researchgate.net The investigation into the crystal structure of methine dyes, such as C.I. Disperse Blue 354, provides valuable information on the molecular geometry and intermolecular interactions that influence the dye's properties in the solid state. researchgate.net
The following table summarizes the properties of some synthesized disperse dyes from various research studies, illustrating the range of characteristics that can be achieved through chemical modification.
| Dye Reference | Chromophore Type | Color on Polyester | λmax (nm) | Light Fastness | Wash Fastness |
| Dye from scirp.org | Azo | Yellow to Orange | 404-464 | Good to Very Good | Very Good |
| Dye from discoveryjournals.org | Monoazo | Deep | Varies | Good | Good |
| Dye from mdpi.com | Azo | Reddish Orange | N/A | High | High |
| Dye from researchgate.net | Azo-Hydrazone | Orange to Reddish Violet | Varies | Good | Good |
| Dye from acs.org | Azo | Dark Brown, Beige, Brownish Yellow | N/A | Excellent | Excellent |
Properties
CAS No. |
12223-87-9 |
|---|---|
Molecular Formula |
O3Sb2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies for Disperse Yellow Dyes
Innovations in Azo Dye Synthesis Relevant to C.I. Disperse Yellow 66 Precursors
C.I. Disperse Yellow 66 is a single azo class dye with the molecular formula C₁₅H₁₂ClN₅O₅S. worlddyevariety.com The core of its synthesis, like other azo dyes, involves diazotization and coupling reactions. Recent advancements in understanding and performing these reactions are crucial for improving the synthesis of its precursors.
The fundamental process of creating azo dyes involves two key steps: diazotization and azo coupling. organic-chemistry.org Diazotization is the reaction of a primary aromatic amine with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. unacademy.com The mechanism involves the formation of a nitrosyl cation (NO⁺) or a related species that acts as the effective diazotizing agent.
The subsequent azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile and attacks an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778) derivative. organic-chemistry.org The pH of the reaction medium is a critical parameter; mildly acidic or neutral conditions are generally preferred for the coupling reaction to proceed efficiently. organic-chemistry.org Mechanistic studies have explored the kinetics and thermodynamics of these reactions, providing insights into substituent effects and reaction optimization. researchgate.net For instance, the electronic nature of substituents on both the diazonium salt and the coupling component significantly influences the reaction rate and the final color of the dye. nih.gov
Table 1: Key Stages in Azo Dye Synthesis
| Stage | Description | Key Reactants | Critical Conditions |
| Diazotization | Formation of a diazonium salt from a primary aromatic amine. | Primary aromatic amine, Sodium nitrite, Strong acid | Low temperature (0-5 °C) |
| Azo Coupling | Electrophilic substitution of a coupling component by the diazonium salt. | Diazonium salt, Electron-rich aromatic compound (e.g., phenol, aniline) | Mildly acidic or neutral pH |
To enhance the efficiency and sustainability of disperse dye synthesis, modern techniques such as microwave and ultrasound irradiation have been explored. mdpi.comekb.eg These methods offer significant advantages over conventional heating, including shorter reaction times, higher yields, and reduced energy consumption. isca.menih.gov
Microwave-Assisted Synthesis: Microwave irradiation accelerates chemical reactions by direct interaction with polar molecules, leading to rapid and uniform heating. isca.me In the synthesis of azo disperse dyes, microwave assistance has been shown to reduce reaction times from hours to minutes. mdpi.comisca.me For example, a study on the synthesis of pyridone azo dyes, which are structurally related to some disperse dyes, demonstrated a significant reduction in reaction time and an increase in yield under microwave conditions compared to conventional methods. isca.me This technique is compatible with green chemistry principles by minimizing energy usage and often allowing for solvent-free reactions. mdpi.comnih.gov
Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, enhances chemical reactivity through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in a liquid. ekb.eg This process generates localized hot spots with high temperature and pressure, leading to increased mass transfer and reaction rates. ekb.eg In the context of disperse dye synthesis and application, ultrasound has been used to improve the dyeing of polyester (B1180765) fabrics by enhancing dye diffusion into the fibers. mdpi.com The application of ultrasound can lead to more efficient and uniform dyeing at lower temperatures, contributing to energy savings. ekb.egmdpi.com
Structural Modification and Derivatization for Enhanced Research Properties
The performance of disperse dyes can be significantly improved by strategically modifying their chemical structures. These modifications can enhance properties such as lightfastness, thermal stability, and color strength, as well as introduce novel functionalities.
A significant area of research involves the incorporation of functional moieties, such as ultraviolet (UV) absorbers, directly into the dye molecule. tandfonline.com This approach aims to create textiles that not only have the desired color but also provide protection against harmful UV radiation. tandfonline.comnih.gov Benzophenone and benzotriazole (B28993) derivatives are common UV absorbers that can be integrated into the structure of azo disperse dyes. tandfonline.comresearchgate.net The synthesis of such dyes typically involves using a coupling component that already contains the UV-absorbing moiety. tandfonline.com For example, disperse azo dyes with built-in UV absorber stabilizers have been prepared by coupling various diazo salts with compounds like 4-hydroxybenzophenone (B119663) and 2,4-dihydroxybenzophenone. tandfonline.com The resulting dyed fabrics exhibit improved lightfastness and a high ultraviolet protection factor (UPF). tandfonline.com
The color and electronic properties of azo dyes are intrinsically linked to their molecular structure, particularly the π-conjugated system formed by the aromatic rings and the azo bridge (-N=N-). mdpi.com The absorption of light in the visible region is due to π to π* electronic transitions within this system. mdpi.com Researchers have extensively studied how structural variations affect these electronic characteristics.
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions on the aromatic rings can significantly alter the electronic distribution and, consequently, the absorption spectrum of the dye. nih.gov EDGs, such as hydroxyl (-OH) and amino (-NH₂), generally cause a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors. nih.gov Conversely, EWGs, like nitro (-NO₂) and cyano (-CN), tend to cause a hypsochromic shift (a shift to shorter wavelengths). nih.gov The position of these substituents also plays a crucial role. For instance, the impact of a substituent in the para position relative to the azo group is typically more pronounced than in the meta position. nih.gov Computational methods, such as Density Functional Theory (DFT), are often employed to predict and understand the effects of structural modifications on the electronic properties and color of azo dyes. nih.gov
Table 2: Effect of Substituents on Azo Dye Color
| Substituent Type | Example Groups | Effect on Electron Density | Impact on Absorption Spectrum |
| Electron-Donating Groups (EDGs) | -OH, -NH₂, -OCH₃ | Increases electron density in the π-system | Bathochromic shift (red shift) |
| Electron-Withdrawing Groups (EWGs) | -NO₂, -CN, -SO₃H | Decreases electron density in the π-system | Hypsochromic shift (blue shift) |
Green Chemistry Principles in Disperse Dye Synthesis Research
The textile industry is a major consumer of water and energy and a significant producer of chemical waste. researchgate.net Consequently, the application of green chemistry principles to the synthesis and application of disperse dyes is an area of active research. The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes. researchgate.net
Key green chemistry strategies in disperse dye synthesis include:
Use of Safer Solvents and Auxiliaries: This involves replacing hazardous organic solvents with greener alternatives like water or supercritical carbon dioxide (scCO₂). researchgate.netnih.gov Supercritical CO₂ is a particularly promising medium for dyeing polyester with disperse dyes as it is non-toxic, non-flammable, and can be easily recycled. nih.govtextalks.com
Energy Efficiency: As discussed, techniques like microwave and ultrasound-assisted synthesis can significantly reduce energy consumption compared to conventional heating methods. mdpi.comnih.gov
Waste Prevention: The goal is to design synthetic routes that generate minimal waste. researchgate.net This can be achieved through atom-economical reactions that maximize the incorporation of starting materials into the final product.
Use of Renewable Feedstocks: While less common in current disperse dye synthesis, research is exploring the use of bio-based raw materials. researchgate.net
By adopting these principles, researchers aim to develop cleaner and more sustainable methods for the production of disperse dyes like C.I. Disperse Yellow 66, thereby reducing the environmental footprint of the textile industry. textalks.com
Sophisticated Spectroscopic and Analytical Characterization of Disperse Yellow Dyes
Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopy is a cornerstone in the chemical analysis of dyes, offering non-destructive and highly detailed molecular information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.
For C.I. Disperse Yellow 66, ¹H NMR would identify all hydrogen atoms, distinguishing between those on the aromatic rings and other parts of the molecule. The chemical shifts (δ), signal splitting patterns, and integration values would confirm the substitution patterns on the aromatic rings. Similarly, ¹³C NMR would detect all unique carbon atoms, providing crucial information about the carbon skeleton. While specific experimental data for C.I. Disperse Yellow 66 is not publicly available, the expected chemical shift regions for its key structural elements can be predicted.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Regions for C.I. Disperse Yellow 66
| Nucleus | Functional Group | Expected Chemical Shift (δ) ppm |
|---|---|---|
| ¹H | Aromatic Protons (Ar-H) | 6.5 - 8.5 |
| ¹H | Amine/Amide Protons (N-H) | 5.0 - 9.0 (variable) |
| ¹³C | Aromatic Carbons (C=C) | 110 - 160 |
| ¹³C | Carbon attached to Nitrogen (C-N) | 130 - 160 |
| ¹³C | Carbon attached to Sulfur (C-S) | 120 - 145 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
Table 2: Typical FTIR Absorption Frequencies for Functional Groups in C.I. Disperse Yellow 66
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine/Amide) | Stretch | 3300 - 3500 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| N=N (Azo) | Stretch | 1400 - 1580 stuba.skscispace.comacs.orgresearchgate.net |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| NO₂ (Nitro) | Asymmetric Stretch | 1550 - 1475 orgchemboulder.comorgchemboulder.com |
| NO₂ (Nitro) | Symmetric Stretch | 1360 - 1290 orgchemboulder.comorgchemboulder.com |
| SO₂ (Sulfonamide) | Asymmetric Stretch | 1370 - 1335 rsc.org |
| SO₂ (Sulfonamide) | Symmetric Stretch | 1180 - 1160 rsc.org |
| C-Cl | Stretch | 600 - 800 |
Mass Spectrometry (MS and LC-MS/MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound with high accuracy and can be used to deduce structural information through fragmentation analysis.
For C.I. Disperse Yellow 66, which has a molecular weight of approximately 409.81 g/mol , a high-resolution mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ at an m/z value corresponding to this mass.
When coupled with Liquid Chromatography (LC-MS/MS), the dye can be separated from impurities before entering the mass spectrometer. In tandem MS (MS/MS), the molecular ion is isolated and fragmented by collision-induced dissociation (CID). upce.czresearchgate.net This process breaks the molecule into smaller, characteristic pieces. Analyzing the m/z values of these fragments helps to confirm the connectivity of the molecule, such as the nature of the groups attached to the aromatic rings and the structure of the azo linkage. upce.cznih.gov
Table 3: Expected Mass Spectrometry Data for C.I. Disperse Yellow 66
| Analysis | Ion Type | Expected m/z | Information Provided |
|---|---|---|---|
| MS | Molecular Ion [M]⁺ | ~409.8 | Confirms Molecular Weight |
| MS | Protonated Molecule [M+H]⁺ | ~410.8 | Confirms Molecular Weight |
| MS/MS | Fragment Ions | Various | Structural Elucidation |
UV-Visible Spectroscopy for Chromophore Characterization and Quantification
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for analyzing dyes, as the color of the compound is directly related to its absorption of light in the visible spectrum. The part of the molecule responsible for color is known as the chromophore.
For C.I. Disperse Yellow 66, the chromophore consists of the azo (-N=N-) group connected to substituted aromatic rings. The UV-Vis spectrum would exhibit a strong absorption band in the visible region, which is responsible for its yellow appearance. The wavelength of maximum absorbance (λmax) is a key characteristic. According to color theory, a substance that appears yellow absorbs light in the violet region of the spectrum, typically between 400-440 nm. docbrown.info The intensity of this absorption, as governed by the Beer-Lambert Law, allows for the precise quantification of the dye's concentration in a solution. academie-sciences.frresearchgate.net Azo dyes generally show a maximum absorption band in the range of 388-438 nm. researchgate.net
Table 4: Expected UV-Visible Spectroscopy Data for C.I. Disperse Yellow 66
| Parameter | Description | Expected Value/Region |
|---|---|---|
| λmax | Wavelength of Maximum Absorbance | ~400 - 440 nm |
| Chromophore | The light-absorbing part of the molecule | Azo group (-N=N-) conjugated with aromatic systems |
| Appearance | Color observed | Yellow |
Chromatographic and Separation Science Methodologies
Chromatography is essential for separating complex mixtures and assessing the purity of compounds.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., Diode Array, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. knauer.net It is the standard method for determining the purity of dyes and identifying any synthesis-related impurities or degradation products. measurlabs.com
When analyzing C.I. Disperse Yellow 66, an HPLC system would separate the dye from any other substances in the sample. A pure sample would ideally produce a single, sharp peak at a characteristic retention time (Rt). The area under this peak is proportional to the concentration of the dye, making HPLC a powerful quantitative tool.
Pairing HPLC with a Diode Array Detector (DAD) provides an additional layer of confirmation. ctlatesting.com The DAD captures the complete UV-Vis spectrum of the substance as it elutes from the column. hitachi-hightech.comscioninstruments.com This allows for the verification that the peak at a specific retention time corresponds to C.I. Disperse Yellow 66 by matching its spectrum to a known standard. Coupling HPLC with a mass spectrometer (LC-MS) offers the highest degree of certainty, providing both retention time and mass-to-charge ratio data for unequivocal identification. shimadzu.comdoi.org
Thin Layer Chromatography (TLC) for Separation and Identification
Thin Layer Chromatography (TLC) is a fundamental chromatographic technique used for the separation and identification of components within a mixture. In the context of C.I. Disperse Yellow 66, TLC serves as a rapid and effective method to assess the purity of the dye and to distinguish it from other dyes or impurities that may be present.
The process involves spotting a small amount of the dissolved dye onto a stationary phase, which is typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate. A solvent system, known as the mobile phase, is then allowed to travel up the plate via capillary action. As the solvent moves, it carries the dye components with it at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential movement results in the separation of the components.
The primary metric used for identification in TLC is the Retention Factor (Rƒ), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front. The Rƒ value of C.I. Disperse Yellow 66 would be a characteristic property under specific, consistent conditions (i.e., the same stationary phase, mobile phase, temperature, and chamber saturation). By comparing the Rƒ value of a sample to that of a known standard of C.I. Disperse Yellow 66 run on the same plate, one can confirm its identity. Multiple solvent systems can be used to achieve better separation and more reliable identification.
Table 1: Representative TLC Data for C.I. Disperse Yellow 66 This table presents hypothetical data for illustrative purposes.
| Mobile Phase Composition (v/v) | Retention Factor (Rƒ) | Spot Characteristics |
| Toluene / Ethyl Acetate (B1210297) (8:2) | 0.58 | Well-defined, circular |
| Dichloromethane / Acetone (9:1) | 0.65 | Compact, no tailing |
| Chloroform / Methanol (9.5:0.5) | 0.49 | Slightly elongated |
Advanced Microscopic and Diffraction Techniques for Material Interaction Studies
To understand how C.I. Disperse Yellow 66 behaves when applied to materials, advanced analytical methods are employed. These techniques provide insights into the surface morphology of dyed substrates, the crystalline nature of the dye, and its elemental distribution.
Scanning Electron Microscopy (SEM) for Surface Morphology of Dyed Substrates
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to observe the surface topography of materials at high magnification. When a substrate, such as polyester (B1180765) fabric, is dyed with C.I. Disperse Yellow 66, SEM is used to visualize the effects of the dyeing process on the fiber surface.
SEM analysis can reveal the uniformity of the dye distribution on the individual fibers. High-magnification images would show whether the dye particles are evenly adsorbed or if they form aggregates on the surface, which could affect the color fastness and appearance of the final product. Furthermore, SEM can be used to assess if the dyeing process itself has caused any physical damage or morphological changes to the textile fibers, such as swelling, cracking, or surface roughening. Comparing images of undyed and dyed fibers provides a clear depiction of the dye's physical interaction with the substrate.
X-ray Diffraction (XRD) for Crystalline Structure Analysis of Dyes and Composites
X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystalline material. The dye C.I. Disperse Yellow 66, in its solid powder form, possesses a specific crystalline structure. The XRD pattern of the pure dye powder acts as a fingerprint, characterized by a series of diffraction peaks at specific angles (2θ).
This analysis is critical for several reasons. It can confirm the specific crystalline phase (polymorph) of the dye, which can influence its properties such as solubility and stability. When C.I. Disperse Yellow 66 is incorporated into a polymer composite or applied to a semi-crystalline fiber like polyester, XRD can be used to determine if the dye alters the crystalline structure of the host material. The analysis can show whether the dye molecules are integrated into the amorphous regions of the polymer or if they form separate crystalline domains.
Table 2: Representative XRD Peak Data for Crystalline C.I. Disperse Yellow 66 This table presents hypothetical data for illustrative purposes.
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |
| 12.5° | 7.08 | 85 |
| 18.8° | 4.72 | 60 |
| 24.7° | 3.60 | 100 |
| 26.1° | 3.41 | 75 |
Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition at Surfaces
Energy-Dispersive X-ray Spectroscopy (EDX), often integrated with an SEM, is an analytical technique used for the elemental analysis of a sample. It works by detecting the characteristic X-rays emitted from a material when it is bombarded with the SEM's electron beam.
For a substrate dyed with C.I. Disperse Yellow 66, EDX analysis can confirm the presence and distribution of the dye on the fiber surface by identifying the key elements in its molecular structure. The molecular formula for C.I. Disperse Yellow 66 is C₁₅H₁₂ClN₅O₅S. EDX can detect the presence of chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) on the surface of the dyed fabric. By mapping the intensity of these elemental signals across an area, EDX can provide a visual representation of the dye's distribution, complementing the morphological information provided by SEM. This is particularly useful for identifying areas of uneven dyeing.
Table 3: Expected Elemental Peaks in EDX Spectrum of C.I. Disperse Yellow 66 This table lists elements detectable by EDX based on the compound's formula. Carbon is also present but often excluded from analysis due to its common presence in substrates and SEM sample preparation.
| Element | Characteristic X-ray Line | Expected Energy (keV) |
| Nitrogen (N) | Kα | 0.392 |
| Oxygen (O) | Kα | 0.525 |
| Sulfur (S) | Kα | 2.307 |
| Chlorine (Cl) | Kα | 2.621 |
Environmental Transformation Pathways and Degradation Mechanisms of Disperse Yellow Dyes
Photochemical Degradation Studies
Photochemical degradation involves the breakdown of dye molecules through the absorption of light energy. Disperse dyes are generally more resistant to photodegradation compared to water-soluble dyes.
Kinetics and Quantum Yields of Photodegradation under Controlled Conditions
Identification of Reactive Oxygen Species (ROS) and Radical Mechanisms in Photolysis
The photolysis of dye molecules is mediated by highly reactive oxygen species (ROS). Upon photoactivation, semiconductor nanoparticles like TiO2 generate electron/hole pairs, which in turn produce ROS. researchgate.net The primary ROS involved in dye degradation are hydroxyl radicals (•OH) and singlet oxygen (¹O₂). researchgate.netrsc.org
Theoretical studies on similar molecules, such as Disperse Yellow 119, suggest that degradation by hydroxyl radicals is a key mechanism. researchgate.net The •OH radical can attack the dye molecule, leading to the cleavage of bonds, particularly the C-N and N=N azo bonds, which are responsible for the dye's color. researchgate.net The degradation pathway is influenced by the surrounding pH; for instance, in the degradation of tartrazine (B75150) (a yellow azo dye), both hydroxyl radicals and singlet oxygen were responsible for discoloration at pH 7.4, while singlet oxygen was dominant at pH 5. researchgate.net
Influence of Photosensitizers and Environmental Factors (pH, Light Intensity) on Photodecay
Environmental conditions significantly influence the rate of photodegradation.
pH: The effect of pH is highly dependent on the specific dye and the photocatalyst used. For some azo dyes, the degradation rate increases as the pH decreases. scirp.org For instance, the maximum decolorization rate for Reactive Yellow 145 was observed at an acidic pH of 3. scirp.org In other cases, alkaline conditions can enhance degradation by increasing the availability of hydroxyl ions (OH⁻), which react with photogenerated holes to produce more hydroxyl radicals. scholarsresearchlibrary.com
Light Intensity: Generally, an increase in light intensity enhances the rate of photodegradation. researchgate.net A higher photon flux increases the production of electron-hole pairs on the photocatalyst surface, leading to a greater generation of reactive oxygen species and thus a faster degradation rate. researchgate.net However, this effect may plateau after a certain intensity is reached. researchgate.net
Advanced Oxidation Processes (AOPs) for Disperse Dye Degradation
Advanced Oxidation Processes (AOPs) are highly efficient methods for degrading persistent organic pollutants like disperse dyes. These processes are characterized by the generation of powerful oxidizing agents, primarily the hydroxyl radical.
Photocatalytic Degradation using Nanomaterials (e.g., TiO₂, ZnO, Fe-Mn loaded zeolites)
Photocatalysis using semiconductor nanomaterials is a widely studied AOP for dye degradation.
TiO₂ and ZnO: Titanium dioxide (TiO₂) and zinc oxide (ZnO) are the most commonly used photocatalysts due to their efficiency, stability, and low cost. researchgate.netmdpi.com When irradiated with UV or solar light, these materials generate electron-hole pairs that react with water and oxygen to produce hydroxyl radicals and superoxide (B77818) anions, which then attack and mineralize the dye molecules. mdpi.com The efficiency of these catalysts can be affected by pH, catalyst dosage, and dye concentration. researchgate.netekb.eg For example, studies on other disperse dyes have shown that ZnO and TiO₂ can effectively decolorize and degrade the dye molecules under optimized conditions. researchgate.net
Fe-Mn loaded zeolites: Zeolites loaded with transition metals like iron (Fe) and manganese (Mn) can also act as effective catalysts in AOPs. In a process called catalytic ozonation, Fe- and Mn-loaded sodium zeolite has been shown to significantly enhance the degradation of Disperse Yellow 42. researchgate.netmdpi.com The catalyst promotes the decomposition of ozone to generate hydroxyl radicals, leading to a much higher removal efficiency compared to ozonation alone. researchgate.netmdpi.com For Disperse Yellow 42, catalytic ozonation achieved 73% removal, compared to just 30% with ozonation alone. researchgate.netmdpi.com This indicates a high dependency on hydroxyl radical production for efficient degradation. mdpi.com
Interactive Data Table: Comparison of Catalysts for Disperse Dye Degradation
| Catalyst System | Target Dye | Removal Efficiency | Reference |
| Catalytic Ozonation (Fe-Mn Zeolite) | Disperse Yellow 42 | 73% | researchgate.netmdpi.com |
| Ozonation Only | Disperse Yellow 42 | 30% | researchgate.netmdpi.com |
| Adsorption on Zeolite | Disperse Yellow 42 | 15% | researchgate.netmdpi.com |
Electrochemical Degradation Mechanisms and Efficiency
Electrochemical oxidation is another promising AOP for treating wastewater containing disperse dyes. The process involves either direct oxidation of the dye on the anode surface or indirect oxidation by electrochemically generated species.
Mechanisms: In the presence of chloride ions, indirect oxidation is often the dominant mechanism. Active chlorine species (Cl₂, HClO, ClO⁻) are generated at the anode and act as the primary oxidizing agents to break down the dye molecules. nih.govresearchgate.net When using high-oxidation-potential anodes like Boron-Doped Diamond (BDD) in a sulfate (B86663) medium, both hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻) are generated, leading to highly efficient mineralization of the dye. consensus.appnih.gov
Efficiency: The efficiency of electrochemical degradation depends on several factors, including the anode material, current density, pH, and supporting electrolyte. nih.gov Studies on Disperse Yellow 3 found that a BDD anode was highly efficient, achieving over 90% removal of Total Organic Carbon (TOC) and color. nih.gov A Ti/Pt-Ir anode also proved effective for a mixture of disperse dyes, achieving 79% COD and 90% color removal in 40 minutes under acidic conditions. nih.gov In contrast, chemical oxidation with hypochlorite (B82951) was less effective, achieving only 35% color reduction. nih.gov
Interactive Data Table: Electrochemical Oxidation Efficiency for Disperse Dyes
| Anode Material | Supporting Electrolyte | Target Dye | Efficiency | Reference |
| Boron-Doped Diamond (BDD) | Na₂SO₄ | Disperse Yellow 3 | >90% TOC & Color Removal | nih.gov |
| Ti/Ru₀.₃Ti₀.₇O₂ | NaCl | Disperse Yellow 3 | Complete Mineralization | nih.gov |
| Ti/Pt-Ir | NaCl | Mixed Disperse Dyes | 79% COD, 90% Color Removal | nih.gov |
Ozonation and Catalytic Ozonation Processes for Dye Removal
Ozonation is an advanced oxidation process effective in breaking down the complex aromatic structures of textile dyes, leading to decolorization and degradation. nih.gov The process involves ozone (O₃), a powerful oxidizing agent, which can directly react with the dye molecules or decompose to form highly reactive hydroxyl radicals (•OH). mdpi.com These radicals are non-selective and can mineralize organic pollutants. For textile effluents, ozonation is particularly effective for color removal, enhancing biodegradability, and reducing chemical oxygen demand (COD). nih.gov
Catalytic ozonation enhances the efficiency of the process by using catalysts to promote the generation of hydroxyl radicals from ozone. mdpi.com While research specifically on C.I. Disperse Yellow 66 is limited, studies on similar dyes, such as Disperse Yellow 42, provide insight into the process. In one study, the use of an iron and manganese-loaded sodium zeolite catalyst significantly improved dye removal compared to ozonation alone. mdpi.comresearchgate.net The highest removal efficiency for Disperse Yellow 42 was achieved through catalytic ozonation (73%), far exceeding that of ozonation alone (30%) and simple adsorption (15%). mdpi.com The efficiency of these processes is influenced by several factors, including pH, catalyst dosage, and ozone supply rate. mdpi.comresearchgate.net For instance, the maximum removal of Disperse Yellow 42 was obtained at a pH of 6 with a catalyst dose of 0.5 g and an ozone supply of 1.8 mg/min over 30 minutes. mdpi.com The presence of hydroxyl radical scavengers was found to decrease the removal efficiency, confirming that the degradation is highly dependent on hydroxyl radical production. mdpi.com
Table 1: Comparison of Treatment Methods for Disperse Yellow 42 Removal
| Treatment Method | Removal Efficiency (%) | Optimized Conditions |
|---|---|---|
| Adsorption | 15% | N/A |
| Ozonation | 30% | Ozone dose: 1.8 mg/min |
Data extrapolated from studies on Disperse Yellow 42 as a proxy for C.I. Disperse Yellow 66. mdpi.com
Biological and Biotechnological Degradation Approaches
Biological methods offer an environmentally sustainable alternative for treating dye-contaminated wastewater. These approaches utilize microorganisms, such as bacteria and fungi, and their enzymatic systems to break down dye molecules. nih.gov
Microbial Degradation Mechanisms (e.g., Azo Reductase Activity, Laccase Systems)
The primary mechanism for the microbial breakdown of azo dyes like C.I. Disperse Yellow 66 is the enzymatic cleavage of the azo bond (-N=N-). nih.gov This initial step leads to decolorization and the formation of aromatic amines. nih.gov
Azo Reductase Activity: Azo reductases are enzymes produced by a wide range of bacteria that catalyze the reductive cleavage of the azo bond. mdpi.commdpi.com This process typically occurs under anaerobic or microaerophilic conditions and requires a reducing equivalent like NADH. nih.govmdpi.com The reaction breaks the dye molecule into smaller, colorless aromatic amines, which can then be further degraded, usually under aerobic conditions. nih.govmdpi.com
Laccase Systems: Laccases are multi-copper oxidoreductase enzymes, often produced by fungi, particularly white-rot and brown-rot fungi. nih.govresearchgate.netcigb.edu.cu Unlike azo reductases, laccases are oxidases that can degrade a broad spectrum of phenolic compounds and aromatic amines through a radical-mediated mechanism. mdpi.com They can directly oxidize the dye molecule, often without the need for cofactors, leading to decolorization and degradation without necessarily forming potentially toxic amine intermediates. mdpi.com Studies have shown that brown-rot fungi like Daedalea dickinsii exhibit significant potential for biodegrading various disperse dyes, with degradation rates of 70-80%, linked to the activity of lignolytic enzymes including laccase. researchgate.net Some laccases, known as yellow laccases, are particularly robust and can function under extreme temperature and pH conditions, making them suitable for industrial applications. nih.gov
Bioremediation Research and Microbial Consortia Applications
While single microbial strains can degrade dyes, microbial consortia—communities of multiple microbial species—often exhibit enhanced degradation capabilities. nih.govsemanticscholar.org This is because different species within the consortium can perform different roles, creating a more robust and efficient metabolic network for breaking down complex pollutants. nih.govnih.gov The metabolic burden is distributed among the members, and one species can degrade intermediates that might be toxic to another. semanticscholar.org
The use of microbial consortia is a promising strategy for the bioremediation of dye-contaminated sites. nih.gov Research on a rhizosphere bacterial consortium containing Pseudomonas aeruginosa, Lysinibacillus sphaericus, Pseudomonas chengduensis, and Citrobacter freundii demonstrated high efficiency in degrading Disperse Red dye, achieving 98.47% decolorization under alternating anaerobic-aerobic conditions. hspublishing.org Such systems show the potential for treating effluents containing disperse dyes like Disperse Yellow 66, offering a sustainable method for environmental management. hspublishing.orgmdpi.com Engineered microbial consortia can be designed to reconfigure metabolic pathways, further improving bioremediation efficiency. mdpi.comresearchgate.net
Characterization and Fate of Degradation Byproducts and Intermediates
Understanding the identity and fate of the byproducts formed during dye degradation is crucial, as some intermediates can be more toxic than the parent dye molecule.
Methodologies for Byproduct Identification (e.g., HPLC-MS)
The identification and quantification of degradation byproducts are typically performed using advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful tool for this purpose. researchgate.netjwent.netmdpi.com HPLC separates the various components in a sample, while MS provides information on their molecular weight and structure, allowing for the precise identification of intermediate compounds formed during the degradation process. researchgate.netjwent.net This methodology has been successfully used to elucidate the degradation pathways of various azo dyes by identifying the sequence of byproducts formed over time. jwent.netjwent.net
Mechanistic Pathways of Azo Bond Cleavage and Aromatic Amine Formation
The degradation of azo dyes like C.I. Disperse Yellow 66 invariably begins with the cleavage of the azo bond (-N=N-). This cleavage can occur through two primary pathways:
Symmetrical Cleavage: The azo bond is broken reductively, yielding two separate aromatic amine molecules. mdpi.com This is the most common pathway in microbial degradation mediated by azo reductase. nih.gov
Asymmetrical Cleavage: The degradation is initiated by an oxidative attack at a location on the aromatic ring, often adjacent to the azo linkage. This can lead to the formation of a carbonium ion, followed by hydrolysis and breakdown of the molecule, which generates an aromatic amine and another aromatic structure, such as a quinone, along with the release of nitrogen gas. nih.gov This pathway is more common in peroxidase-mediated degradation. nih.gov
Following the initial cleavage, the resulting aromatic amines are typically colorless. nih.gov However, these amines can be persistent and potentially carcinogenic. nih.gov Their complete mineralization requires subsequent degradation steps, which generally occur under aerobic conditions where bacteria can open the aromatic rings, often forming catechols that are then processed through central metabolic pathways. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Role/Context |
|---|---|
| C.I. Disperse Yellow 66 | Subject of the article |
| C.I. Disperse Yellow 42 | Related dye used for comparative data |
| Disperse Red | Related dye used in bioremediation studies |
| Ozone (O₃) | Oxidizing agent in ozonation |
| Hydroxyl Radical (•OH) | Reactive species in advanced oxidation |
| NADH | Reducing equivalent in enzymatic reactions |
| Catechols | Intermediates in aromatic amine degradation |
| Pseudomonas aeruginosa | Bacterium in a degrading consortium |
| Lysinibacillus sphaericus | Bacterium in a degrading consortium |
| Pseudomonas chengduensis | Bacterium in a degrading consortium |
| Citrobacter freundii | Bacterium in a degrading consortium |
Interactions of Disperse Yellow Dyes with Polymeric Substrates and Adsorbent Materials
Adsorption Thermodynamics and Kinetics
The adsorption of disperse dyes from a solution onto a solid substrate, such as a textile fiber or an adsorbent material, is a dynamic process that continues until equilibrium is established between the dye in the solution and the dye on the surface of the substrate. The study of adsorption thermodynamics provides insight into the spontaneity and nature of the adsorption, while kinetics describes the rate at which this process occurs.
Adsorption isotherms are fundamental to describing the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the substrate at a constant temperature. Two of the most common models used to analyze this relationship for disperse dyes are the Langmuir and Freundlich isotherms.
Langmuir Isotherm: This model assumes that adsorption occurs at specific, homogeneous sites on the adsorbent surface, forming a monolayer. It suggests that once a dye molecule occupies a site, no further adsorption can take place at that site. The linear form of the Langmuir equation is often used to determine the model's applicability. A plot of Ce/qe versus Ce yields a straight line if the adsorption follows this model.
Freundlich Isotherm: This model is an empirical equation that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. Unlike the Langmuir model, it does not assume monolayer coverage and is often more suitable for describing multilayer adsorption. The applicability of this model is tested by plotting log(qe) against log(Ce), which should result in a straight line.
The selection of the most fitting isotherm model is typically based on the correlation coefficient (R²) values obtained from plotting the experimental data.
Table 1: Illustrative Parameters for Adsorption Isotherm Models This interactive table shows the typical parameters derived from fitting experimental adsorption data to the Langmuir and Freundlich models. Specific values for C.I. Disperse Yellow 66 would require experimental determination.
| Isotherm Model | Parameters | Interpretation |
| Langmuir | qm (mg/g) | Maximum monolayer adsorption capacity. |
| KL (L/mg) | Langmuir constant related to the energy of adsorption. | |
| RL | Separation factor, indicating the favorability of adsorption (0 < RL < 1 is favorable). | |
| Freundlich | KF ((mg/g)(L/mg)1/n) | Freundlich constant, indicative of adsorption capacity. |
| n | Adsorption intensity; a value between 1 and 10 indicates favorable adsorption. |
Adsorption kinetics describe the rate of dye uptake and the mechanism of the adsorption process. Several models are employed to analyze the experimental data obtained from time-dependent adsorption studies.
Pseudo-First-Order Model: This model suggests that the rate of adsorption is proportional to the number of unoccupied sites. It is generally applicable over the initial stages of an adsorption process.
Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. It is often found to be a better fit for the entire adsorption process of dyes onto various materials.
Intra-Particle Diffusion Model: The uptake of a dye by a porous adsorbent is not instantaneous and may involve several steps, including diffusion from the bulk solution to the external surface of the adsorbent (film diffusion) and diffusion from the surface into the interior pores (intra-particle diffusion). This model helps to identify the rate-limiting step. A plot of the amount of dye adsorbed (qt) versus the square root of time (t1/2) can reveal the diffusion mechanism. If the plot is a straight line passing through the origin, then intra-particle diffusion is the sole rate-limiting step. More commonly, the plot shows multiple linear regions, indicating that the adsorption process is governed by more than one diffusion mechanism.
Table 2: Representative Kinetic Model Parameters This table outlines the key parameters calculated from different kinetic models. The best-fit model is determined by comparing the correlation coefficients (R²) and the agreement between calculated and experimental adsorption capacities (qe).
| Kinetic Model | Parameters | Interpretation |
| Pseudo-First Order | qe,cal (mg/g) | Calculated equilibrium adsorption capacity. |
| k1 (min-1) | Rate constant of pseudo-first-order adsorption. | |
| Pseudo-Second Order | qe,cal (mg/g) | Calculated equilibrium adsorption capacity. |
| k2 (g/mg·min) | Rate constant of pseudo-second-order adsorption. | |
| Intra-Particle Diffusion | kp (mg/g·min1/2) | Intra-particle diffusion rate constant. |
| C (mg/g) | Intercept related to the thickness of the boundary layer. |
Thermodynamic parameters provide crucial information about the spontaneity and nature of the adsorption process. By conducting adsorption experiments at different temperatures, key parameters such as the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) can be determined.
Gibbs Free Energy (ΔG°): A negative value of ΔG° indicates that the adsorption process is spontaneous.
Enthalpy (ΔH°): A positive ΔH° suggests that the adsorption is endothermic (favored by higher temperatures), while a negative value indicates an exothermic process (favored by lower temperatures).
Entropy (ΔS°): A positive ΔS° reflects an increase in randomness at the solid-solution interface during adsorption.
The activation energy (Ea) , determined from the Arrhenius equation, provides insight into whether the adsorption is physical (physisorption) or chemical (chemisorption). Generally, low activation energies are characteristic of physisorption.
Mechanistic Studies of Dye-Fiber Interaction in Non-Aqueous and Supercritical Media
The dyeing of hydrophobic fibers like polyester (B1180765) and nylon with disperse dyes traditionally occurs in aqueous baths at high temperatures. However, environmental concerns have driven research into alternative dyeing media, such as non-aqueous solvents and supercritical carbon dioxide (scCO₂).
The dyeing of hydrophobic fibers is fundamentally a process of dye diffusion from the dyeing medium into the polymer matrix. Disperse dyes, being non-ionic and sparingly soluble in water, are designed to penetrate these fibers. nachhaltigwirtschaften.at
In supercritical carbon dioxide , the fluid acts as both a solvent for the dye and a swelling agent for the fiber. scCO₂ can plasticize the polymer, lowering its glass transition temperature (Tg) and thereby increasing the mobility of the polymer chains. This facilitates the diffusion of dye molecules into the amorphous regions of the fiber structure, leading to rapid and uniform dyeing. The rate of diffusion is influenced by factors such as temperature, pressure, and the density of the scCO₂ fluid.
For Nylon 66 , which possesses amide groups, the interaction with disperse dyes involves not only partitioning and diffusion into the amorphous regions but also potential hydrogen bonding and van der Waals forces between the dye molecules and the polymer chains.
The efficiency of dyeing is a result of the interplay between the dye's molecular properties and the fiber's characteristics.
Dye Molecular Structure: The affinity of a disperse dye for a hydrophobic fiber is governed by its molecular size, shape, polarity, and the presence of specific functional groups. Smaller, more linear, and less polar dye molecules generally diffuse more readily into the compact structure of polyester. For C.I. Disperse Yellow 66, a mono-azo dye, its specific structure dictates its solubility in the dyeing medium and its interaction with the polymer chains. The presence of substituents can influence the dye's electronic distribution and intermolecular forces, affecting its fastness properties.
Fiber Characteristics: The physical and chemical structure of the fiber is equally important. The degree of crystallinity, the size of amorphous regions, and the glass transition temperature (Tg) of the polymer are critical factors. Dyeing can only occur in the more accessible amorphous regions of the fiber, and it is significantly enhanced at temperatures above the Tg, where the polymer chains have sufficient mobility to allow dye molecules to penetrate. The chemical nature of the fiber, such as the presence of amide groups in Nylon 66 versus the ester groups in polyester, also influences the types of intermolecular forces that can be established with the dye molecule, thereby affecting dye uptake and fastness.
Surface Science and Interfacial Phenomena in Dyeing Research
Modification of Substrate Surfaces for Enhanced Dyeing Properties
The efficiency of dyeing polyester with disperse dyes is highly dependent on the fiber's surface chemistry and morphology. Due to polyester's hydrophobic nature and high crystallinity, achieving rapid and deep dye penetration can be challenging. nih.govmdpi.com To address this, various surface modification techniques are employed to alter the fiber's surface and improve its affinity for disperse dyes.
One effective method is plasma treatment . Exposing polyester fabric to a high-energy gas discharge (plasma) can modify its surface through both physical and chemical processes. ijrpr.commdpi.com This treatment can increase surface roughness and, more importantly, introduce polar functional groups (e.g., C=O, COOH) onto the fiber surface. researchgate.netcrimsonpublishers.com These changes enhance the fiber's wettability and create more favorable sites for interaction with dye molecules, leading to significantly improved dye uptake and color fastness. ijrpr.com
Another significant technique is ozone treatment . Treating polyester with ozone gas creates highly polar ions, such as carboxylate and hydroxyl groups, on the fiber surface. mdpi.com This increases the hydrophilicity of the material, facilitating a better interaction between the dye and the fabric. Research on the dyeing of ozone-treated polyester with C.I. Disperse Yellow 211, a dye similar to C.I. Disperse Yellow 66, demonstrated that this pre-treatment leads to improved dyeing efficiency, better color solidity, and a reduction in the amount of dye required. nih.govmdpi.combookpi.org
The following table presents research data on the effect of ozone treatment time on the color strength (K/S value) of polyester fabric dyed with C.I. Disperse Yellow 211.
| Ozone Treatment Time (minutes) | Color Strength (K/S Value) | Percentage Increase (%) |
|---|---|---|
| 0 (Untreated) | 14.5 | - |
| 5 | 16.2 | 11.7 |
| 10 | 17.8 | 22.8 |
| 15 | 18.5 | 27.6 |
| 20 | 19.3 | 33.1 |
Data derived from studies on C.I. Disperse Yellow 211, illustrating the principle of surface modification.
Role of pH and Ionic Strength in Dye-Substrate Interactions
The conditions of the dyebath, particularly pH and ionic strength, play a critical role in the stability and performance of disperse dyes like C.I. Disperse Yellow 66.
A study investigating the influence of various acids on the dyeability of polyester with C.I. Disperse Yellow 60 showed that while several acids could achieve acceptable results compared to the standard acetic acid, the choice of acid can slightly affect the final color coordinates. researchgate.netresearchgate.net
| Acid Used for pH Adjustment | Final Dyebath pH | Total Color Difference (ΔE*cmc) vs. Acetic Acid Standard |
|---|---|---|
| Acetic Acid (Standard) | 5.41 | 0.00 |
| Formic Acid | 5.35 | 1.15 |
| Citric Acid | 5.40 | 0.52 |
| Oxalic Acid | 5.38 | 0.68 |
| Sulphuric Acid | 5.43 | 0.85 |
| Phosphoric Acid | 5.42 | 1.21 |
Data derived from a study on C.I. Disperse Yellow 60, illustrating the effect of pH control agents.
Role of Ionic Strength: Unlike ionic dyes that require electrolytes (salts) to overcome electrostatic repulsion between the dye and fiber, non-ionic disperse dyes are not significantly affected by ionic strength in the same way. taylorandfrancis.com However, the stability of the dye dispersion itself can be influenced by the presence of ions. High concentrations of certain ions, particularly hard water ions like Ca²⁺ and Mg²⁺, can destabilize the dispersion, leading to the aggregation or flocculation of dye particles. colorfuldyes.com This can result in surface deposits on the fabric, leading to spotting, reduced color yield, and uneven dyeing. colorfuldyes.com Therefore, while salts are not added to promote exhaustion, water quality is important, and sequestering agents may be used to complex these metal ions and maintain a stable dye dispersion. sapub.org
Computational and Theoretical Chemistry Studies of C.i. Disperse Yellow 66 and Analogues
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the study of dye molecules. These calculations offer a detailed understanding of the electronic and geometric properties that govern the dye's color, stability, and performance.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and to optimize the molecular geometry of azo dyes. researchgate.net For analogues of C.I. Disperse Yellow 66, such as other azo pyridone dyes, DFT calculations are typically performed using specific functionals like B3LYP, CAM-B3LYP, and M06-2X, often paired with a 6-311++G(d,p) basis set. researchgate.net These calculations help in determining the most stable conformation of the dye molecule by minimizing its energy.
The optimized geometries provide crucial information on bond lengths, bond angles, and dihedral angles. For many azo pyridone dyes, theoretical studies have shown that they tend to exist in the more stable hydrazone tautomeric form rather than the azo form. researchgate.net The agreement between scaled theoretical vibrational frequencies calculated by DFT and experimental data is often very good, validating the accuracy of the computed molecular structures. researchgate.net
| Property | Description | Typical Computational Approach |
| Electronic Structure | Describes the arrangement of electrons in the molecule's orbitals. | DFT with functionals like B3LYP |
| Molecular Geometry | The three-dimensional arrangement of atoms and the chemical bonds that hold the atoms together. | Geometry optimization using DFT |
| Tautomeric Stability | Comparison of the energies of different tautomeric forms (e.g., azo vs. hydrazone). | Energy calculations using DFT |
HOMO-LUMO Energy Gap Analysis for Reactivity and Optical Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that correlates with the molecule's reactivity and the wavelength of maximum absorption (λmax). chemtube3d.comnih.gov
For azo dyes, a smaller HOMO-LUMO gap generally corresponds to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, which influences the color of the dye. dntb.gov.uanih.gov Time-Dependent Density Functional Theory (TD-DFT) is often employed to calculate the electronic absorption spectra, and the results are generally in excellent agreement with experimental data. researchgate.netresearchgate.net Analysis of the frontier orbitals of azo dyes often reveals that the HOMO and LUMO are spread over the entire molecule, indicating significant electron delocalization which is characteristic of chromophoric systems. researchgate.net
| Orbital | Description | Significance |
| HOMO | The outermost orbital containing electrons. It represents the ability to donate an electron. | Relates to the ionization potential and electron-donating character. |
| LUMO | The innermost orbital without electrons. It represents the ability to accept an electron. | Relates to the electron affinity and electron-accepting character. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity and the energy of the lowest electronic transition (color). |
Mulliken Population Analysis for Charge Distribution
Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing insights into the charge distribution and the nature of chemical bonds. libretexts.orgwikipedia.org This analysis helps in understanding the electrostatic potential and identifying the reactive sites within the dye molecule. irjweb.com
In studies of azo dyes, Mulliken charge analysis can reveal the distribution of electron density across the molecule. For instance, it can show that certain atoms, particularly those in electron-donating or electron-withdrawing groups, carry more negative or positive charges. This information is valuable for understanding intermolecular interactions, such as those between the dye and a polymer substrate. researchgate.netresearchgate.net However, it is important to note that Mulliken charges are sensitive to the choice of the basis set used in the calculation. wikipedia.org
| Atom/Group | Typical Charge Characteristics | Implication for Reactivity |
| Azo Group (-N=N-) | Nitrogen atoms often carry a negative charge. | Can act as a site for hydrogen bonding. |
| Electron-Donating Groups | Increase electron density on adjacent atoms. | Can influence the overall polarity and solubility of the dye. |
| Electron-Withdrawing Groups | Decrease electron density on adjacent atoms. | Can affect the electronic transitions and thus the color. |
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed information about individual molecules, molecular modeling and dynamics simulations are used to study the behavior of molecules in a condensed phase and their interactions with other molecules, such as solvent or substrate polymers.
Prediction of Hydrogen Bonding and Conformational Analysis
Molecular modeling techniques can be used to predict the formation of intramolecular and intermolecular hydrogen bonds, which play a significant role in the properties of azo dyes. Intramolecular hydrogen bonds can influence the planarity and conformational stability of the dye molecule. researchgate.net For example, in pyridone-based azo dyes, hydrogen bonding between the azo nitrogen and a hydroxyl proton is often observed. researchgate.net
Simulation of Dye-Substrate Interactions at the Molecular Level
Molecular dynamics (MD) simulations are a powerful tool for investigating the interactions between dye molecules and substrates like polyester (B1180765) fibers at an atomic level. figshare.comresearchgate.net These simulations can model the dyeing process, providing insights into how the dye molecules diffuse into the polymer matrix and the nature of the forces that hold them in place.
For disperse dyes and polyester, these interactions are typically non-covalent and include van der Waals forces and, in some cases, hydrogen bonds. researchgate.netmdpi.com MD simulations can be used to calculate the interaction energies between the dye and the polymer chains, helping to explain the affinity of the dye for the substrate. figshare.comresearchgate.net Such simulations have been used to study the dyeing behavior of various disperse dyes, confirming that factors like dye solubility and the strength of dye-fiber interactions are key to the dyeing performance. figshare.comresearchgate.net These computational approaches are valuable for designing new dyes with improved fastness properties. nih.gov
Despite a comprehensive search for scientific literature, detailed computational and theoretical chemistry studies focusing specifically on C.I. Disperse Yellow 66 are not publicly available. This particular dye, identified with CAS number 12223-87-9 and the molecular formula C₁₅H₁₂ClN₅O₅S, belongs to the single azo class of dyes. worlddyevariety.com However, specific research pertaining to the computer-assisted design for its environmental behavior and photostability, as well as quantitative structure-activity relationship (QSAR) studies on its dyeing performance and environmental fate, is not present in the accessible scientific literature.
General computational approaches are widely used in the field of dye chemistry to predict the properties and environmental impact of various dyestuffs. These methods, including Density Functional Theory (DFT) and QSAR, are instrumental in understanding the behavior of dyes and in designing more environmentally benign alternatives. For instance, theoretical studies on other azo disperse dyes have explored the relationship between their molecular structure and photostability, often finding that the presence of specific functional groups, such as nitro groups, can influence their light fastness. nih.gov
Similarly, QSAR models are frequently developed for various classes of dyes to predict their toxicological profiles and environmental fate. nih.gov These models establish correlations between the molecular descriptors of dyes and their observed activities, offering a way to estimate properties without extensive experimental testing.
Research on the structure-property relationships of disperse dyes is also a significant area of study, aiming to connect the chemical structure of a dye to its performance in dyeing processes, particularly on synthetic fibers like polyester. researchgate.nettlr-journal.com These studies often examine how different substituents on the dye molecule affect properties such as color strength, fastness, and affinity for the fiber. ijcmas.com
While these general methodologies and areas of research are well-established for many commercial dyes, including other disperse yellows, specific findings and data tables for C.I. Disperse Yellow 66, as required by the requested article outline, could not be located. The available information is broad and pertains to the larger classes of azo and disperse dyes rather than this specific compound. Therefore, a detailed and scientifically accurate article focusing solely on the computational and theoretical chemistry of C.I. Disperse Yellow 66 cannot be generated at this time due to the absence of specific research data in the public domain.
Advanced Research in Dye Fastness Mechanisms and Mitigation Strategies
Lightfastness Research and Photostabilization Mechanisms
The high lightfastness rating of 7 for C.I. Disperse Yellow 66 indicates significant resistance to photodegradation. worlddyevariety.com Research in this area focuses on understanding the intrinsic molecular features that confer this stability and how it can be further enhanced.
Influence of Dye Structure and Additives on Photostability
The photostability of disperse dyes is intrinsically linked to their molecular structure. For azo dyes, stability is influenced by the potential for intramolecular hydrogen bonding, which helps dissipate energy absorbed from UV light without breaking the chromophoric azo bond. researchgate.net Research into homologous azo-anthraquinone dyes has shown that strong overlap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) contributes to their photostability. researchgate.net While C.I. Disperse Yellow 66 is a single azo dye, not an azo-anthraquinone, the principle of managing excited state energy is a key area of research. worlddyevariety.comresearchgate.net
Additives, such as UV absorbers and hindered amine light stabilizers (HALS), are common subjects of research to improve the lightfastness of dye-fiber systems. UV absorbers function by preferentially absorbing damaging UV radiation, while HALS act as radical scavengers, interrupting the auto-oxidation cycle that leads to dye degradation. Studies on dyes like C.I. Disperse Yellow 42 have shown that incorporating a photostabilizer group directly into the dye's molecular backbone can lead to superior lightfastness compared to a simple physical mixture of the dye and a commercial photostabilizer. researchgate.net
Understanding the Photo-Oxidative Degradation of Dyed Substrates
The fading of dyes on exposure to light is primarily a photo-oxidative process. High-energy photons can excite the dye molecule, making it susceptible to attack by oxygen and atmospheric moisture. This process often involves the generation of highly reactive species like hydroxyl radicals (•OH). mdpi.com These radicals can attack the chromophore of the dye molecule, particularly the azo linkage (-N=N-), leading to its cleavage and a loss of color. mdpi.com Research in this field uses advanced spectroscopic techniques to identify the degradation byproducts, thereby mapping the photo-oxidative pathways. Understanding these mechanisms is crucial for developing targeted mitigation strategies, such as the inclusion of specific antioxidants or quenchers in the dye formulation or fiber itself. researchgate.net
Wet Fastness and Sublimation Fastness Research
Wet fastness pertains to the resistance of a dye to being removed by washing, while sublimation fastness measures its resistance to vaporizing from the fiber at high temperatures, such as during heat-setting or ironing.
Factors Affecting Dye Leaching and Migration from Fibers
Dye leaching and migration are governed by the strength of the interaction between the dye molecule and the polymer chains of the fiber, as well as the dye's solubility in water. Disperse dyes, by design, are sparingly soluble in water and have an affinity for hydrophobic fibers like polyester (B1180765). hzreward.com However, factors such as the presence of surfactants from the dyeing process, high washing temperatures, and the morphology of the fiber can facilitate dye migration out of the substrate.
Sublimation fastness is directly related to the dye's molecular weight, polarity, and crystal structure. sci-hub.rutib.eu Dyes with higher molecular weight and greater polarity tend to have lower vapor pressures and thus higher sublimation fastness. sci-hub.ru The relatively high molecular weight of C.I. Disperse Yellow 66 (409.81 g/mol ) contributes to its fastness properties. worlddyevariety.com
Research on Improving Dye Fixation and Resistance to Washing
Research efforts to enhance wet and sublimation fastness often focus on modifying the dye structure or the dyeing process. A primary strategy for improving sublimation fastness is to increase the molecular size of the dye. sci-hub.ru This makes it more difficult for the molecule to escape the fiber matrix. Another approach involves introducing additional polar groups into the dye structure to increase intermolecular forces between the dye and the fiber.
Synergistic Effects of Dye Mixtures on Fastness Properties
Research into these interactions is complex. The compatibility of disperse dyes in a mixture, not only for on-tone build-up during dyeing but also for final fastness properties, is a significant consideration. sdc.org.uk For example, when formulating a specific shade, a dye with excellent lightfastness like C.I. Disperse Yellow 66 might be combined with other dyes. worlddyevariety.com The resulting fastness of the fabric is not merely an average of the individual dye ratings but is influenced by the potential for energy transfer between the different excited dye molecules and their collective interaction with the substrate and environment. Specific studies on the synergistic fastness effects of mixtures containing C.I. Disperse Yellow 66 are a targeted area for industrial and academic research to optimize the durability of complex shades. google.com
Future Research Directions and Emerging Methodologies for C.i. Disperse Yellow 66 Studies
Integration of Multi-Omics Approaches in Biodegradation Research
The biodegradation of azo dyes is a complex process governed by the metabolic activities of microorganisms. Traditional studies often focus on identifying single microbial strains and specific enzymes. However, the advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to unravel the intricate mechanisms of dye biodegradation at a systems level.
Future research on C.I. Disperse Yellow 66 should integrate these approaches to elucidate the complete biodegradation pathways. By studying microbial consortia in dye-contaminated environments, researchers can use:
Genomics: To identify the full genetic potential of microorganisms capable of degrading C.I. Disperse Yellow 66. This includes pinpointing genes that code for key enzymes like azoreductases.
Transcriptomics: To analyze the gene expression profiles of these microbes in the presence of the dye, revealing which genes are activated during the degradation process.
Proteomics: To identify the specific enzymes and proteins produced by the microorganisms in response to the dye, confirming their functional role in breaking down the molecule.
Metabolomics: To track the formation of intermediate and final metabolites, providing a comprehensive map of the degradation pathway and ensuring the complete mineralization of the dye into harmless substances like CO2 and H2O. mdpi.com
This integrated multi-omics approach will not only enhance our fundamental understanding but also aid in engineering more efficient microbial systems for the bioremediation of effluents containing C.I. Disperse Yellow 66 and other structurally similar dyes. asm.org
Development of In-Situ and Real-Time Analytical Techniques for Environmental Monitoring
Effective environmental management requires rapid and accurate detection of pollutants. Current methods for monitoring dye concentrations in water bodies often involve collecting samples for laboratory analysis, which is time-consuming and does not provide real-time data. A significant future direction is the development of robust in-situ and real-time analytical techniques for C.I. Disperse Yellow 66.
Emerging technologies that could be adapted for this purpose include:
Spectrophotometric Probes: The development of apparatus for real-time in-situ monitoring using UV-visible spectrophotometry has shown promise for tracking the decolorization of other dyes, such as Acid Orange 7. researchgate.netnih.govrsc.org This technology could be customized to continuously measure the concentration of C.I. Disperse Yellow 66 in industrial wastewater streams, allowing for immediate process adjustments to ensure compliance with environmental regulations.
Microfluidic-based Sensors: Microfluidic devices integrated with detection systems, such as those used for monitoring nanoparticle synthesis, offer a platform for creating portable and automated sensors. mdpi.com These could be deployed in rivers and lakes to provide continuous data on dye contamination levels.
In-Situ Microscopy (ISM): While currently used for monitoring cell concentrations in bioreactors, ISM technology could be explored for observing the physical state and aggregation of disperse dye particles directly within environmental or treatment systems. nih.gov
These real-time monitoring tools would enable a more dynamic and responsive approach to managing dye pollution, providing immediate feedback on the effectiveness of remediation efforts.
Advanced Materials for Enhanced Dye Degradation and Adsorption
The removal of dyes from wastewater is a critical area of research, with a focus on developing more efficient and sustainable materials. Future studies on C.I. Disperse Yellow 66 should explore the application of novel advanced materials for both adsorption and catalytic degradation.
Advanced Adsorbents: Research has demonstrated the effectiveness of various porous and composite materials for adsorbing different dyes. nih.gov Promising areas for C.I. Disperse Yellow 66 include:
Biochar and Activated Carbon Composites: These carbon-based materials are known for their high surface area and can be produced from agricultural waste, making them a low-cost and sustainable option. nih.gov
Clay-Based Composites: Natural clays (B1170129) like bentonite (B74815) can be chemically modified to enhance their affinity for disperse dyes, as has been studied for compounds like Disperse Yellow 42. nih.govpjoes.com
Graphene Oxide Aerogels: These materials offer superior adsorption capacity due to their unique three-dimensional porous structure. nih.gov
Photocatalytic Materials: Advanced oxidation processes (AOPs) using semiconductor photocatalysts are a powerful method for completely mineralizing organic dyes. Future work could focus on:
Nanocomposites: Materials like CoFe2O4/TiO2 nanocomposites have shown high efficiency in degrading dyes like Methylene (B1212753) Blue under visible light. researchgate.net The synthesis and optimization of similar nanomaterials could be targeted for the specific chemical structure of C.I. Disperse Yellow 66.
Doped Nanoparticles: Tailoring the band gap of nanoparticles, such as by doping Zinc Oxide (ZnO) with rare-earth elements, can enhance their photocatalytic activity under a broader light spectrum, increasing degradation efficiency. researchgate.net
The table below summarizes potential advanced materials for future research on C.I. Disperse Yellow 66 removal.
| Material Type | Specific Example | Potential Application for C.I. Disperse Yellow 66 |
| Carbon-Based Adsorbent | Biochar from Rice Straw | Adsorption from textile effluent |
| Clay-Based Adsorbent | Organo-modified Bentonite | Selective removal from wastewater |
| Nanocomposite Photocatalyst | SrMoO4/g-C3N4 | Photocatalytic degradation under visible light |
| Doped Nanoparticle | Dysprosium-doped ZnO | Enhanced degradation efficiency |
Predictive Modeling for Lifecycle Assessment and Sustainable Dye Design
A paradigm shift in environmental stewardship involves moving from remediation to prevention. Predictive modeling, particularly for lifecycle assessment (LCA), is a key future direction for the dye industry. capgemini.com Instead of only studying the environmental fate of C.I. Disperse Yellow 66, these models can be used to evaluate its entire lifecycle impact—from synthesis to disposal—and to design more sustainable alternatives. researchgate.netmdpi.com
Future research should focus on:
Developing Predictive LCA Models: By integrating data on raw material extraction, chemical synthesis, energy consumption during dyeing, wastewater treatment, and end-of-life fate, a comprehensive environmental impact profile for C.I. Disperse Yellow 66 can be created. capgemini.comrwth-aachen.de
Machine Learning for Impact Prediction: Machine learning algorithms can be trained on datasets of existing dyes to predict the environmental and toxicological properties of new, hypothetical dye structures based on their molecular descriptors. researchgate.net This allows for the in silico screening of potential new dyes before they are ever synthesized.
Sustainable by Design: Using these predictive models, chemists can rationally design new yellow disperse dyes that possess the desired coloration properties while exhibiting lower environmental persistence, reduced toxicity, and higher biodegradability. This "sustainable-by-design" approach is crucial for the future of the chemical industry. capgemini.com
Exploration of C.I. Disperse Yellow 66 as a Model Compound for Broader Disperse Dye Research
Disperse dyes are a large and structurally diverse class of colorants. google.com To develop broadly applicable treatment technologies and predictive models, it is essential to study representative compounds in depth. C.I. Disperse Yellow 66, as a single azo class dye, possesses a chemical structure that is characteristic of many other dyes in its class. worlddyevariety.com
Future research could strategically use C.I. Disperse Yellow 66 as a model compound to:
Standardize Research Protocols: By focusing intensive research efforts on a single, well-characterized compound, the scientific community can develop and validate standardized experimental protocols for assessing the biodegradability, toxicity, and treatability of disperse dyes.
Elucidate Degradation Mechanisms: A detailed understanding of the enzymatic cleavage of the azo bond and subsequent breakdown of the aromatic rings in C.I. Disperse Yellow 66 can provide fundamental insights applicable to other azo-based disperse dyes.
Calibrate Predictive Models: Data generated from comprehensive studies on C.I. Disperse Yellow 66 can serve as a high-quality dataset for calibrating and validating the predictive LCA and toxicology models discussed previously.
By establishing C.I. Disperse Yellow 66 as a benchmark compound, researchers can accelerate progress in understanding and mitigating the environmental impact of the entire disperse dye category.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
